molecular formula C11H18N2 B8396020 (+/-)-1-(2-Methyl-1-pyrrolidinyl)cyclopentanecarbonitrile

(+/-)-1-(2-Methyl-1-pyrrolidinyl)cyclopentanecarbonitrile

Cat. No. B8396020
M. Wt: 178.27 g/mol
InChI Key: STEHNZIIRRRPLJ-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

A mixture of cyclopentanone (1.34 g, 16 mmol) and 2-methylpyrrolidine (1.36 g; 16 mmol) was cooled to 0° C. (ice bath). A solution of potassium cyanide (1.04 g, 16 mmol) in water (10 ml) was added dropwise over 10 min and the whole mixture stirred vigorously for 18 h at 20° C., and then partitioned between ethyl acetate and water. The organic layer was dried (Na2SO4) and evaporated in vacuo to afford the title compound (2.24 g; 79%). 1NMR (CDCl3) δ: 1.1 (3H, d), 1.45 (1H, m), 1.75-2.05 (9H, m), 2.13 (2H, m), 2.65 (1H, m), 3.1 (2H, m).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][CH:8]1[CH2:12][CH2:11][CH2:10][NH:9]1.[C-:13]#[N:14].[K+]>O>[CH3:7][CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:1]1([C:13]#[N:14])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.36 g
Type
reactant
Smiles
CC1NCCC1
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the whole mixture stirred vigorously for 18 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1N(CCC1)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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